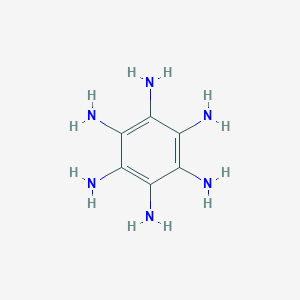

1,2,3,4,5,6-Benzenehexamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,2,3,4,5,6-hexamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSZUKMVEBFJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1N)N)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395410 | |

| Record name | Benzenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4444-26-2 | |

| Record name | Hexaaminobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenehexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Established Synthetic Routes for Hexaaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaaminobenzene (HAB) is a critical building block in the synthesis of a wide range of nitrogen-containing compounds with applications in materials science, electronics, and pharmaceuticals. Its highly functionalized aromatic core makes it a versatile precursor for the construction of complex molecular architectures such as hexaazatriphenylenes (HATs) and other discotic liquid crystals. However, the synthesis of pure and stable hexaaminobenzene has historically been a challenge due to the high reactivity and instability of the free base. This technical guide provides an in-depth overview of the most established and reliable synthetic routes to hexaaminobenzene, with a focus on the preparation of its stable trihydrochloride salt (HAB·3HCl). Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the successful synthesis of this important compound.

Introduction

Hexaaminobenzene is a C6-symmetric aromatic amine that has garnered significant interest as a precursor for novel materials. The six amino groups provide numerous reaction sites for condensation reactions, leading to the formation of extended π-conjugated systems with unique electronic and self-assembly properties. The instability of the free amine, which is prone to rapid oxidation and decomposition, has necessitated the development of synthetic strategies that yield a stable, isolable form. The trihydrochloride salt of hexaaminobenzene is the most common and practical form for storage and further use. This guide will detail the primary synthetic methodologies for obtaining high-purity hexaaminobenzene trihydrochloride.

Primary Synthetic Route: A Four-Step Synthesis from 4-Nitroaniline

The most widely adopted and scalable synthesis of hexaaminobenzene trihydrochloride commences with the readily available starting material, 4-nitroaniline. This four-step process involves nitration, vicarious nucleophilic substitution, and catalytic hydrogenation.[1]

Overall Synthetic Pathway

The following diagram illustrates the complete synthetic route from 4-nitroaniline to hexaaminobenzene trihydrochloride.

Figure 1: Four-step synthesis of hexaaminobenzene trihydrochloride.

Experimental Protocols and Data

This step involves the nitration of 4-nitroaniline using potassium nitrate in concentrated sulfuric acid.

Experimental Protocol: [2]

-

In a round-bottom flask, add 4-nitroaniline (20 g, 0.088 mol) to concentrated H₂SO₄ (100 mL).

-

Slowly add a solution of KNO₃ (70 g, 0.70 mol) in concentrated H₂SO₄ (100 mL) dropwise at 50 °C.

-

Heat the resulting mixture at 80 °C for 3 hours, and then at 110 °C for an additional 3 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by filtration under reduced pressure.

-

Dry the solid in the air and then recrystallize it from a very dilute aqueous HCl solution to yield 2,4,6-trinitroaniline.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 20 g | - |

| 2,4,6-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | 16.5 g | 50% |

This step utilizes a vicarious nucleophilic substitution (VNS) reaction on 2,4,6-trinitroaniline.

Experimental Protocol: [1]

-

In a suitable flask, dissolve 2,4,6-trinitroaniline (4.56 g, 0.02 mol) and 4-amino-1,2,4-triazole (ATA) (16.8 g, 0.2 mol) in DMSO (300 mL).

-

Add NaOMe (23.8 g, 0.44 mol) to the solution.

-

Stir the reddish-orange suspension at ambient temperature for 3 hours.

-

Pour the reaction mixture into a cold aqueous HCl solution (0.4 M).

-

Collect the precipitate by suction filtration, wash with distilled H₂O, and dry.

-

For purification, dissolve the solid in DMSO with a small amount of NaOH with gentle heating up to 70 °C.

-

Pour the solution into an ice-cold aqueous HNO₃ solution (0.4 M).

-

Collect the purified precipitate by filtration to obtain TATB.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield |

| 2,4,6-Trinitroaniline | C₆H₄N₄O₆ | 228.12 | 4.56 g | - |

| TATB | C₆H₆N₆O₆ | 258.14 | 4.62 g | 89% |

The final steps involve the catalytic hydrogenation of TATB followed by in-situ salt formation.

Experimental Protocol: [1]

-

Place TATB (3.0 g, 0.012 mol) and 10% Pd/C (500 mg) in a high-pressure hydrogenation bottle with pure EtOAc (150 mL) as the solvent.

-

Agitate the reaction mixture under a H₂ atmosphere (4.2 bar) for 3 days, or until the yellow color of the reactant disappears completely.

-

Add concentrated HCl (90 mL) to the reaction mixture.

-

Continue the reaction under a H₂ atmosphere for an additional 5 hours.

-

Filter the reaction mixture under reduced pressure over Celite to remove the catalyst.

-

The hexaaminobenzene trihydrochloride will crystallize out of the filtrate.

-

Collect the crystals on a PTFE membrane filter, wash thoroughly with EtOAc, and dry in a vacuum oven.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield |

| TATB | C₆H₆N₆O₆ | 258.14 | 3.0 g | - |

| HAB·3HCl | C₆H₁₅Cl₃N₆ | 277.58 | 3.0 g | 92% |

Alternative Synthetic Routes

While the four-step synthesis from 4-nitroaniline is the most common, other routes to aminobenzenes have been reported and could potentially be adapted for the synthesis of hexaaminobenzene.

Amination of Halogenated Precursors

This approach involves the nucleophilic substitution of halogen atoms on a benzene ring with amino groups. A potential precursor for hexaaminobenzene would be hexachlorobenzene.

Conceptual Workflow:

Figure 2: Conceptual route from hexachlorobenzene.

Detailed experimental conditions for the complete amination of hexachlorobenzene to hexaaminobenzene are not as well-established and often require harsh conditions, such as high pressure and temperature, with a suitable catalyst.[3]

Nitration of Benzene and Subsequent Reduction

Another classical approach in aromatic chemistry is the nitration of benzene followed by the reduction of the nitro groups. To obtain hexaaminobenzene, this would require the exhaustive nitration of benzene to hexanitrobenzene, followed by a complete reduction of all six nitro groups.

Conceptual Workflow:

Figure 3: Conceptual route from benzene.

The synthesis of hexanitrobenzene is challenging and requires extremely potent nitrating agents. The subsequent reduction of the sterically hindered and electron-deficient hexanitrobenzene to hexaaminobenzene would also present significant synthetic hurdles.

Characterization Data for Hexaaminobenzene Trihydrochloride

The final product, hexaaminobenzene trihydrochloride, is typically a white to off-white crystalline solid. It is important to characterize the compound to confirm its identity and purity.

| Property | Value |

| Melting Point | >250 °C (darkens)[1] |

| Mass Spectrometry (EI) | m/z (%) = 169.1 [M+H]⁺, 167.1 [M-H]⁺[1] |

Conclusion

The synthesis of hexaaminobenzene, a key precursor for advanced materials, is most reliably achieved through a four-step sequence starting from 4-nitroaniline. This method provides a scalable and reproducible route to the stable trihydrochloride salt in high yield and purity. While alternative routes involving the amination of halogenated benzenes or the nitration and reduction of benzene are conceptually possible, they present significant synthetic challenges and are less commonly employed. The detailed protocols and data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize hexaaminobenzene trihydrochloride for their research and development needs.

References

A Technical Guide to the Synthesis of Benzenehexamine: Navigating the Challenges of Sequential Nitration and Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzenehexamine, a critical building block for novel materials and therapeutics, presents a significant chemical challenge. While a direct sequential nitration of benzene to hexanitrobenzene followed by hydrogenation to benzenehexamine might seem like a straightforward route, the practical reality is far more complex. This technical guide elucidates the infeasibility of direct exhaustive nitration and details a viable, multi-step synthetic pathway to obtain pure and stable benzenehexamine, presented as its trihydrochloride salt.

The Challenge of Direct Hexanitration of Benzene

The direct and complete nitration of benzene to form hexanitrobenzene is practically impossible.[1][2][3] This is due to the strong deactivating nature of the nitro (-NO₂) groups.[1][2][4] Each nitro group added to the benzene ring withdraws electron density, making the ring progressively less susceptible to further electrophilic attack by the nitronium ion (NO₂⁺).[4] While benzene can be nitrated to nitrobenzene and subsequently to dinitrobenzene, forcing the addition of subsequent nitro groups requires increasingly harsh conditions.[4] The exhaustive nitration to achieve six nitro substituents on a single benzene ring is not a feasible synthetic route.

Alternative methods for synthesizing hexanitrobenzene have been developed, such as the oxidation of pentanitroaniline with hydrogen peroxide in sulfuric acid, underscoring the difficulty of the direct nitration approach.[3][5][6]

A Practical Synthetic Pathway to Benzenehexamine

A more effective and reproducible method to synthesize benzenehexamine involves a multi-step process starting from more accessible precursors, such as p-nitroaniline. This pathway proceeds through the formation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which is then hydrogenated to the final product.[7] The final product is typically isolated as hexaaminobenzene trihydrochloride, a stable salt form of the highly oxygen-sensitive free amine.[7][8][9]

The overall workflow can be visualized as a multi-stage process, starting with the synthesis of key intermediates followed by the final reduction.

Caption: Synthetic workflow from p-nitroaniline to hexaaminobenzene trihydrochloride.

Experimental Protocols

Step 1: Synthesis of 2,4,6-Trinitroaniline from p-Nitroaniline

This initial step involves the nitration of p-nitroaniline.

-

Methodology: 2,4,6-trinitroaniline is synthesized via the nitration of p-nitroaniline in concentrated sulfuric acid using potassium nitrate.[7] The purified product is then carried forward to the next step.

| Parameter | Value/Condition |

| Starting Material | p-Nitroaniline |

| Reagents | Concentrated Sulfuric Acid, Potassium Nitrate |

| Product | 2,4,6-Trinitroaniline |

| Yield | 50% |

| Melting Point | 186–188 °C |

Table 1: Summary of 2,4,6-Trinitroaniline Synthesis.

Step 2: Synthesis of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

This step utilizes a vicarious nucleophilic substitution reaction.

-

Methodology: The 2,4,6-trinitroaniline is treated with 4-amino-1,2,4-triazole (ATA) and sodium methoxide in dimethyl sulfoxide (DMSO). The reaction mixture is stirred at ambient temperature, followed by an acid quench with 0.4 M HCl to produce TATB in high yield.[7]

| Parameter | Value/Condition |

| Starting Material | 2,4,6-Trinitroaniline |

| Reagents | 4-Amino-1,2,4-triazole (ATA), Sodium Methoxide, DMSO |

| Reaction Time | 3 hours |

| Quenching Agent | 0.4 M HCl |

| Product | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) |

Table 2: Summary of TATB Synthesis.

Step 3: Synthesis of Hexaaminobenzene (HAB) Trihydrochloride

The final step is the catalytic hydrogenation of TATB to produce the stable salt of benzenehexamine.

-

Methodology: TATB is placed in a high-pressure hydrogenation vessel with a 10% Palladium on carbon (Pd/C) catalyst and ethyl acetate (EtOAc) as a solvent. The mixture is agitated under hydrogen gas pressure. After the initial reaction, concentrated HCl is added, and the hydrogenation is continued. The catalyst is then removed by filtration.[7][9][10]

| Parameter | Value/Condition |

| Starting Material | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) |

| Catalyst | 10% Pd/C |

| Solvent | Ethyl Acetate (EtOAc) |

| Hydrogen Pressure | 4.2 bar |

| Initial Reaction Time | 3 days |

| Additive | Concentrated HCl |

| Final Reaction Time | 5 hours |

| Product | Hexaaminobenzene Trihydrochloride |

| Yield | 92% |

Table 3: Summary of Hexaaminobenzene Trihydrochloride Synthesis.

Chemical Pathway Visualization

The chemical transformations from TATB to Hexaaminobenzene Trihydrochloride are illustrated below. The process involves the complete reduction of the three nitro groups to amine groups and subsequent protonation by hydrochloric acid.

Caption: Reduction of TATB to Hexaaminobenzene Trihydrochloride.

References

- 1. Hexanitrobenzene - Wikiwand [wikiwand.com]

- 2. en-academic.com [en-academic.com]

- 3. Hexanitrobenzene [chemeurope.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. US4262148A - Synthesis of hexanitrobenzene - Google Patents [patents.google.com]

- 6. Hexanitrobenzene - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. KR101554142B1 - Method of synt hesizing Hexaaminobenzene - Google Patents [patents.google.com]

- 10. KR20140102494A - Method of synt hesizing Hexaaminobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reduction of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

Introduction

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) is a highly insensitive and thermally stable explosive material. While its synthesis and decomposition have been extensively studied, the chemical reduction of its nitro groups is a significant transformation that yields valuable chemical intermediates, most notably hexaaminobenzene (HAB). HAB is a crucial precursor for the synthesis of various heterocyclic compounds and advanced materials, including hexaazatriphenylene derivatives, which have applications in organic electronics and liquid crystals. This guide provides a comprehensive overview of the methodologies for the reduction of TATB, focusing on experimental protocols, quantitative data, and reaction pathways.

Core Reduction Pathways

The primary goal of TATB reduction is typically the synthesis of hexaaminobenzene (HAB), which involves the conversion of the three nitro groups (-NO₂) to amino groups (-NH₂). The reduction can proceed through partial or complete conversion, leading to a range of products. During photolysis, for instance, partial reduction of a single nitro group to a nitroso group (-NO) has been observed, yielding 1,3,5-triamino-2-nitroso-4,6-dinitrobenzene. However, for synthetic purposes, the complete reduction to HAB is the most documented route.

The overall transformation from TATB to HAB is depicted below:

Caption: General reaction scheme for the reduction of TATB to HAB.

Methods of Reduction

Several methods have been developed for the reduction of TATB, primarily categorized into catalytic hydrogenation and chemical reduction using various reagents. The choice of method influences the reaction conditions, yield, and purity of the final product.

Data Summary: Reduction Methods for TATB

The following table summarizes the key methods, reagents, and products associated with the reduction of TATB.

| Reduction Method | Reagents and Conditions | Primary Product(s) | Reference(s) |

| Catalytic Hydrogenation | H₂ gas (4-5 bar), catalyst (e.g., Pd, Pt, or Ni), in a high-pressure reactor, 2-4 days. | Hexaaminobenzene (HAB), often isolated as Hexaaminobenzene trihydrochloride. | |

| Chemical Reduction | Tin (II) Chloride (SnCl₂) in Hydrochloric Acid (HCl). | Hexaaminobenzene trihydrochloride (noted to have purity and stability issues). | |

| Chemical Reduction | Sodium (Na) in liquid Ammonia (NH₃). | Hexaaminobenzene (free amine form). | |

| Chemical Reduction | Phenylhydrazine. | Hexaaminobenzene. | |

| Photochemical Reduction | UV light irradiation. | 1,3,5-Triamino-2-nitroso-4,6-dinitrobenzene (partial reduction product). |

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe execution of TATB reduction. Below is a generalized protocol for the catalytic hydrogenation of TATB, based on information from patent literature.

Protocol 1: Catalytic Hydrogenation of TATB to Hexaaminobenzene Trihydrochloride

This protocol outlines the reduction of TATB via high-pressure catalytic hydrogenation to yield the more stable trihydrochloride salt of hexaaminobenzene.

Objective: To synthesize high-purity, crystalline hexaaminobenzene trihydrochloride from TATB.

Materials:

-

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

-

Hydrogen (H₂) gas

-

Palladium, Platinum, or Nickel-based catalyst

-

Solvent (e.g., ethanol, acetic acid, or an appropriate solvent system)

-

Hydrochloric acid (HCl)

-

High-pressure hydrogenation reactor

Workflow Diagram:

Caption: Experimental workflow for the catalytic hydrogenation of TATB.

Procedure:

-

Reactor Preparation: A high-pressure hydrogenation reactor is charged with TATB and a suitable solvent.

-

Catalyst Addition: The hydrogenation catalyst is added to the suspension.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to a pressure of 4-5 bar.

-

Reaction Maintenance: The reaction mixture is agitated at ambient or slightly elevated temperature for a period of 2 to 4 days to ensure complete reduction.

-

Work-up:

-

Upon completion, the reactor is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

Hydrochloric acid is added to the filtrate to precipitate the hexaaminobenzene as its trihydrochloride salt.

-

-

Isolation and Purification: The resulting crystalline product is collected by filtration, washed with an appropriate solvent, and dried. This modified method is reported to yield high-purity, off-white, needle-shaped crystals of HAB trihydrochloride.

Safety Considerations:

-

TATB is an explosive material and should be handled with appropriate safety precautions.

-

High-pressure hydrogenation reactions carry significant risks and must be conducted in a specialized apparatus by trained personnel.

-

Hexaaminobenzene in its free amine form is highly sensitive to oxygen and light and can decompose rapidly. Conversion to its hydrochloride salt significantly improves its stability.

Conclusion

The reduction of 1,3,5-triamino-2,4,6-trinitrobenzene is a valuable synthetic transformation, primarily for the production of hexaaminobenzene, a key building block in materials science. While several methods exist, catalytic hydrogenation has been identified as an effective route for producing high-purity HAB, particularly when isolated as its more stable trihydrochloride salt. The protocols and data presented in this guide offer a foundational understanding for researchers and scientists interested in the chemical modifications of TATB and the synthesis of its derivatives. Further research into optimizing reaction conditions and exploring the utility of partially reduced intermediates could open new avenues in medicinal chemistry and materials development.

An In-depth Technical Guide to the Molecular Structure Analysis of 1,2,3,4,5,6-Benzenehexamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure analysis of 1,2,3,4,5,6-Benzenehexamine (also known as hexaaminobenzene or HAB), a pivotal molecule in coordination chemistry, materials science, and pharmaceutical research.

Core Molecular Properties

This compound is an aromatic compound with the molecular formula C₆H₁₂N₆, consisting of a central benzene ring where each carbon atom is substituted with an amino group (-NH₂).[1] This high degree of functionalization with electron-donating groups on the aromatic core results in a highly activated and versatile chemical scaffold.[2] The molecule typically appears as a white or light yellow crystalline powder.[1]

| Property | Value | Reference |

| IUPAC Name | benzene-1,2,3,4,5,6-hexamine | [2] |

| CAS Number | 4444-26-2 | [2] |

| Molecular Formula | C₆H₁₂N₆ | [2] |

| Molecular Weight | 168.20 g/mol | [2] |

| Melting Point | 255 °C (decomposes) | [2] |

| Predicted Density | 1.631±0.06 g/cm³ | [2] |

| Predicted Boiling Point | 469.2±40.0 °C | [2] |

Synthesis and Purification

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation of TATB

Materials:

-

1,3,5-triamino-2,4,6-trinitrobenzene (TATB)

-

Palladium on charcoal (Pd/C) catalyst (e.g., 10%)

-

Aqueous acidic medium (e.g., dilute HCl)

-

Hydrogen gas (H₂)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a high-pressure hydrogenation vessel, suspend TATB in an aqueous acidic medium.

-

Add a catalytic amount of Pd/C to the suspension.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the required pressure.

-

Heat the mixture to the appropriate temperature and stir vigorously to ensure efficient mixing and reaction.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

After cooling to room temperature, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Neutralize the filtrate with a suitable base to precipitate the crude this compound.

-

Collect the crude product by filtration and wash with deionized water.

-

For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.[2]

Note: This is a generalized procedure. Specific reaction conditions such as temperature, pressure, reaction time, and solvent choice should be optimized for yield and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule (D₆h point group), its ¹H and ¹³C NMR spectra are characteristically simple.

¹H NMR: All twelve protons on the six equivalent amino groups are chemically equivalent, resulting in a single resonance in the ¹H NMR spectrum. The chemical shift is variable and typically appears in the amine proton region.

¹³C NMR: The six carbon atoms of the benzene ring are also chemically equivalent, leading to a single peak in the broadband proton-decoupled ¹³C NMR spectrum. The electron-donating nature of the amino groups will shift this peak upfield relative to unsubstituted benzene.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (-NH₂) | Variable (amine region) | Singlet |

| ¹³C (aromatic C-N) | Aromatic region (influenced by -NH₂) | - |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, as the amine protons are exchangeable in D₂O). Filter the solution through a pipette with a cotton plug into a clean NMR tube to a depth of approximately 4-5 cm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Analysis: Observe the number of signals, their chemical shifts, and their integrations to confirm the high symmetry of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of the amino groups and the benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric and Asymmetric Stretching | 3300-3500 |

| N-H (amine) | Scissoring (Bending) | 1590-1650 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N (aromatic amine) | Stretching | 1250-1360 |

| N-H (amine) | Wagging | 650-900 (broad) |

Experimental Protocol: FTIR Analysis (ATR Method)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the N-H, C=C, and C-N bonds to confirm the presence of the amino and aromatic functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z ratio corresponding to the molecular weight of this compound (168.20 g/mol ).

-

Fragmentation: Common fragmentation pathways for aromatic amines include the loss of H atoms, NH₂ groups, and cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, recording the m/z values and relative intensities of the parent ion and fragment ions.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. Early work by Kathleen Lonsdale established its crystalline structure. More recent studies on coordination polymers have confirmed its hexagonal crystal structure.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality for diffraction, for example, by slow evaporation of a saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often cryogenic temperatures to reduce thermal motion).

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

-

Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and intermolecular interactions.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow for the analysis and a typical experimental workflow for the characterization of this compound.

Caption: Logical workflow for the synthesis and structural analysis of this compound.

Caption: A typical experimental workflow for the spectroscopic characterization of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several advanced applications:

-

Coordination Chemistry: The six amino groups serve as excellent ligands for metal ions, enabling the formation of 2D and 3D metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and catalytic properties.[1]

-

Materials Science: It is a precursor for the synthesis of novel materials, including conductive polymers and high-performance dyes and pigments.

-

Drug Development: The hexaaminobenzene scaffold is used in the synthesis of biologically active compounds. For instance, it is a reagent in the preparation of selective antagonists for human A1 and A3 adenosine receptors, indicating its potential in pharmaceutical applications.

This in-depth guide provides a foundational understanding of the synthesis and detailed molecular structure analysis of this compound, equipping researchers and professionals with the necessary knowledge for its application in their respective fields.

References

In-Depth Technical Guide: Thermal Stability of 1,2,3,4,5,6-Benzenehexamine Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 1,2,3,4,5,6-benzenehexamine trihydrochloride. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines existing information with established principles of thermal analysis for aromatic amine salts to offer a thorough understanding of the compound's thermal properties.

Introduction

This compound, also known as hexaaminobenzene, and its salts are of significant interest in organic synthesis and materials science. The trihydrochloride salt, in particular, offers improved handling and solubility characteristics compared to the free base. A critical parameter for its application in further chemical synthesis, formulation, and storage is its thermal stability. This guide outlines the known thermal properties, provides detailed hypothetical experimental protocols for its analysis, and presents logical workflows for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its trihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

| Property | This compound | This compound Trihydrochloride |

| Molecular Formula | C₆H₁₂N₆ | C₆H₁₂N₆·3HCl |

| Molecular Weight | 168.20 g/mol | 277.58 g/mol |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder |

| CAS Number | 4444-26-2 | 126521-82-2 |

| Melting Point | 255 °C (with decomposition)[1] | Decomposes above 117 °C (specific data unavailable) |

Thermal Stability Analysis

It is reported that this compound trihydrochloride possesses good stability at high temperatures.[2] However, one source suggests that decomposition begins at temperatures above 117°C. The free base, this compound, is known to decompose at its melting point of 255 °C.[1][3]

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound trihydrochloride is expected to be a multi-step process. The initial stages would likely involve the loss of hydrogen chloride, followed by the decomposition of the aromatic amine core at higher temperatures. The highly substituted nature of the benzene ring with electron-donating amino groups influences its decomposition mechanism.

Caption: Proposed thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound trihydrochloride, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following are detailed, generalized protocols based on best practices for the analysis of organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass and to quantify the mass loss at different temperatures.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound trihydrochloride into a clean, tared TGA pan (platinum or alumina is recommended).

-

Instrument Setup:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, decomposition, and phase changes, and to quantify the enthalpy changes associated with these transitions.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound trihydrochloride into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexaaminobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaaminobenzene (HAB), a fascinating aromatic amine with the molecular formula C₆H₁₂N₆, serves as a pivotal building block in the synthesis of a diverse array of advanced materials. Its unique structure, featuring a central benzene ring fully substituted with six amino groups, imparts a high degree of reactivity and functionality. This technical guide provides a comprehensive overview of the core physical and chemical properties of hexaaminobenzene, with a particular focus on its more stable and commonly utilized trihydrochloride salt (HAB·3HCl). The document details its structural, spectroscopic, and electrochemical characteristics, alongside established experimental protocols for its synthesis and its application in the construction of metal-organic frameworks (MOFs). This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, coordination chemistry, and drug development, facilitating a deeper understanding and broader application of this versatile molecule.

Physical Properties

Hexaaminobenzene is a white or light-yellow crystalline powder in its pure form.[1] However, the free base is highly susceptible to oxidation and degradation upon exposure to air and light, turning into a dark, amorphous product.[2] For this reason, it is most commonly synthesized and handled as its more stable trihydrochloride salt, which appears as fine, needle-shaped crystals.[2]

Tabulated Physical Data

The following tables summarize the key physical properties of hexaaminobenzene and its trihydrochloride salt. It is important to note that some of these values are predicted due to the inherent instability of the free base.

| Property | Value (Hexaaminobenzene) | Source |

| Molecular Formula | C₆H₁₂N₆ | [3] |

| Molecular Weight | 168.20 g/mol | [3] |

| Predicted Density | 1.631 g/cm³ | |

| Predicted Boiling Point | 469.2 °C | |

| Predicted pKa | ~6.51 |

| Property | Value (Hexaaminobenzene Trihydrochloride) | Source |

| Molecular Formula | C₆H₁₅Cl₃N₆ | |

| Molecular Weight | ~277.58 g/mol | |

| Appearance | Needle-shaped crystals | [2] |

| Melting Point | Decomposes above 250 °C | [1] |

| Solubility | Soluble in water | [1] |

Chemical Properties and Reactivity

The chemical behavior of hexaaminobenzene is dominated by the high electron density of the aromatic ring and the nucleophilicity of its six amino groups. This makes it an excellent ligand for the formation of coordination complexes with a variety of metal ions and a versatile precursor for the synthesis of complex heterocyclic systems.

The free base of hexaaminobenzene is highly reactive and prone to oxidation. Its trihydrochloride salt is significantly more stable and is the preferred form for storage and use in synthetic applications. The protonated amino groups in the salt can be deprotonated in situ to generate the reactive free base when needed.

Spectroscopic Properties

Detailed spectroscopic data is crucial for the characterization and quality control of hexaaminobenzene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of hexaaminobenzene trihydrochloride in a suitable deuterated solvent such as DMSO-d₆ is expected to show a singlet for the six equivalent aromatic protons and a broad singlet for the eighteen protons of the six amino groups. The chemical shifts will be influenced by the protonation state of the amino groups.

-

¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the six equivalent carbon atoms of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of hexaaminobenzene is characterized by the vibrational modes of the amino groups and the aromatic ring. Key absorption bands are expected in the following regions:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching (primary amine) | 3500 - 3300 |

| N-H Bending (primary amine) | 1650 - 1580 |

| C-N Stretching (aromatic amine) | 1335 - 1250 |

| C=C Stretching (aromatic ring) | 1600 - 1450 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of hexaaminobenzene is influenced by the π-π* transitions of the aromatic system. The extensive conjugation and the presence of the amino auxochromes are expected to result in strong absorption in the UV region.

Experimental Protocols

Synthesis of Hexaaminobenzene Trihydrochloride (HAB·3HCl)

A reliable and scalable synthesis of pure and stable hexaaminobenzene trihydrochloride involves the catalytic hydrogenation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[2]

Materials:

-

1,3,5-triamino-2,4,6-trinitrobenzene (TATB)

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (EtOAc)

-

Concentrated Hydrochloric acid (HCl)

-

Celite

Procedure:

-

In a high-pressure hydrogenation vessel, combine TATB (3.0 g, 0.012 mol), 10% Pd/C (500 mg), and pure EtOAc (150 mL).[2]

-

Seal the vessel and place it on a hydrogenation apparatus.

-

Stir the mixture under a hydrogen atmosphere (4.2 bar) for 3 days, or until the yellow color of the reactant completely disappears.[2]

-

Carefully add concentrated HCl (90 mL) to the reaction mixture.

-

Continue the hydrogenation for an additional 5 hours under a hydrogen atmosphere.[2]

-

Filter the reaction mixture under reduced pressure through a pad of Celite to remove the catalyst.[2]

-

The filtrate contains the hexaaminobenzene trihydrochloride, which can be isolated by crystallization.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of hexaaminobenzene trihydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample. Record the IR spectrum using an FTIR spectrometer.

-

UV-Vis Spectroscopy: Dissolve a small amount of the sample in a suitable solvent (e.g., water or ethanol) and record the absorption spectrum using a UV-Vis spectrophotometer.

Visualizations

Synthesis Workflow of Hexaaminobenzene Trihydrochloride

Caption: Synthesis of Hexaaminobenzene Trihydrochloride from TATB.

Role of Hexaaminobenzene in Metal-Organic Framework (MOF) Synthesis

Caption: Hexaaminobenzene as a Linker in MOF Synthesis.

Conclusion

Hexaaminobenzene, particularly in its stable trihydrochloride form, is a compound of significant interest with a rich chemistry that enables the construction of complex and functional materials. This guide has provided a foundational understanding of its physical and chemical properties, along with practical experimental guidance. The continued exploration of hexaaminobenzene and its derivatives is poised to unlock new opportunities in fields ranging from materials science and catalysis to electronics and pharmaceuticals. The data and protocols presented herein are intended to support and inspire further research and development in these exciting areas.

References

Theoretical Foundations of Polyamine Systems: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Theoretical and Computational Methodologies in Polyamine Research.

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, from cell growth and differentiation to the regulation of gene expression. Their intricate roles in both normal physiology and pathological conditions, such as cancer, have made them a focal point of intensive research. Theoretical and computational approaches have become indispensable tools for elucidating the complex interactions and metabolic pathways of these multifaceted molecules. This guide provides a comprehensive overview of the theoretical studies on polyamine systems, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Insights into Polyamine Interactions and Metabolism

The following tables summarize key quantitative data from theoretical and experimental studies on polyamine systems, providing a basis for comparative analysis and computational model parameterization.

Polyamine-DNA Binding Affinity and Thermodynamics

The interaction of polyamines with DNA is crucial for chromatin condensation and gene regulation. Isothermal titration calorimetry (ITC) is a powerful technique to quantify the thermodynamics of these interactions.

Table 1: Thermodynamic Parameters for the Binding of Polyamines to DNA

| Polyamine | DNA Type | Ka (M-1) x 105 | ΔH (kcal/mol) | ΔG (kcal/mol) | TΔS (kcal/mol) | Reference |

| Spermine | Calf Thymus | 8.31 (± 0.21) | -1.21 (± 0.03) | -8.07 (± 0.02) | 6.86 (± 0.04) | [1] |

| Spermidine | Calf Thymus | 2.13 (± 0.11) | -0.98 (± 0.02) | -7.26 (± 0.03) | 6.28 (± 0.04) | [1] |

| Putrescine | Calf Thymus | 0.45 (± 0.03) | -0.54 (± 0.01) | -6.34 (± 0.04) | 5.80 (± 0.05) | [1] |

Table 2: Dissociation Constants (Kd) of Polyamines with i-Motif DNA

| Polyamine | Kd (mM) | Reference |

| Putrescine | 3.5 (± 0.9) | [2][3] |

| Spermidine | 0.4 (± 0.1) / 0.04 (± 0.01) | [2][3] |

| Spermine | 0.02 (± 0.01) | [2][3] |

Enzyme Kinetics in Polyamine Metabolism

The biosynthesis and degradation of polyamines are tightly regulated by a series of enzymes. Understanding their kinetic properties is fundamental to modeling polyamine homeostasis.

Table 3: Kinetic Parameters of Ornithine Decarboxylase (ODC)

| Organism | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | - | 264 | - | [4] |

| Physarum polycephalum (Form 1) | 0.13 (for PLP) | - | - | [5] |

| Physarum polycephalum (Form 2) | 33 (for PLP) | - | - | [5] |

| Hyoscyamus niger | 2.62 (± 0.11) | 1.57 (± 0.015) | 599 | [6] |

| Human | - | 3.75 | - | [7] |

Experimental and Computational Protocols

This section provides detailed methodologies for key experiments and computational simulations commonly employed in the theoretical study of polyamine systems.

Isothermal Titration Calorimetry (ITC) for Polyamine-Macromolecule Interactions

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Prepare the macromolecule (e.g., DNA, protein) and polyamine solutions in the same, extensively dialyzed buffer to minimize heats of dilution. A common buffer is a phosphate or Tris buffer at a physiological pH.

-

Degas all solutions thoroughly before use to prevent air bubbles in the calorimeter cell.

-

Accurately determine the concentrations of the macromolecule and polyamine solutions using a reliable method (e.g., UV-Vis spectroscopy).

-

-

ITC Experiment Setup:

-

Load the macromolecule solution into the sample cell of the calorimeter.

-

Load the polyamine solution into the injection syringe. The concentration of the polyamine should typically be 10-20 times higher than that of the macromolecule.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

-

Data Acquisition:

-

Perform a series of injections of the polyamine solution into the macromolecule solution.

-

Record the heat change after each injection.

-

As a control, perform a separate titration of the polyamine solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

Molecular Dynamics (MD) Simulations of Polyamine-Protein Interactions

MD simulations provide atomic-level insights into the dynamic behavior of polyamine-protein complexes, revealing binding modes, conformational changes, and key interacting residues.

Protocol:

-

System Setup:

-

Obtain the three-dimensional structure of the protein of interest from the Protein Data Bank (PDB) or through homology modeling.

-

Use a molecular modeling software (e.g., AutoDock, UCSF Chimera) to dock the polyamine molecule into the putative binding site of the protein.

-

Place the protein-polyamine complex in a periodic box of appropriate dimensions and solvate it with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the initial structure. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the protein and polyamine heavy atoms.

-

Switch to a constant pressure (NPT) ensemble to equilibrate the density of the system, again with restraints on the solute.

-

Gradually release the restraints over several short simulations to allow the system to fully equilibrate.

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds) without any restraints.

-

Save the trajectory (atomic coordinates over time) at regular intervals for subsequent analysis.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize interactions.

-

Visualize the trajectory to observe the binding and unbinding events and conformational changes.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to polyamine research.

Polyamine Metabolism

This diagram outlines the central metabolic pathways for polyamine biosynthesis and catabolism.

Caption: Polyamine biosynthesis and catabolism pathways.

Polyamine-Mediated Apoptosis Signaling

Polyamines can modulate apoptosis through both intrinsic and extrinsic pathways. This diagram illustrates the involvement of polyamines in the caspase activation cascade.

Caption: Polyamine modulation of the intrinsic apoptosis pathway.[12][13][14]

Experimental Workflow for Polyamine Flux Analysis using LC-MS/MS

This diagram outlines the key steps in a stable isotope labeling experiment to quantify polyamine metabolic flux.[15][16]

Caption: Workflow for polyamine metabolic flux analysis.

References

- 1. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of Polyamine Binding on the Stability of DNA i-Motif Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kcat of Ornithine decarboxylase - Bacteria Escherichia coli - BNID 101124 [bionumbers.hms.harvard.edu]

- 5. Physical and kinetic distinction of two ornithine decarboxylase forms in Physarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. news-medical.net [news-medical.net]

- 12. Signal transduction pathways linking polyamines to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polyamines and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Polyamino Benzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamino benzenes are a class of aromatic compounds characterized by the presence of multiple electron-donating amino groups on a benzene ring. This structural feature renders the aromatic system highly activated towards electrophilic attack, leading to a rich and complex reactivity. Understanding the principles of electrophilic aromatic substitution (EAS) in these substrates is paramount for the targeted synthesis of a wide array of functionalized molecules, including dyes, polymers, and pharmaceutical intermediates. This guide provides a comprehensive overview of the core concepts governing EAS in polyamino benzenes, including directing effects, regioselectivity, and the influence of reaction conditions. Detailed experimental protocols for key reactions, quantitative data on product distributions, and visual aids in the form of reaction pathway diagrams are presented to facilitate a deeper understanding and practical application of this chemistry.

Core Principles of Electrophilic Aromatic Substitution in Polyamino Benzenes

The presence of multiple amino groups on a benzene ring has a profound impact on its reactivity in electrophilic aromatic substitution reactions. Amino groups are potent activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene. This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The directing effect of the amino groups is overwhelmingly ortho and para. The increased electron density is localized at the positions ortho and para to the amino substituent, making these sites the most susceptible to electrophilic attack. In polyamino benzenes, the directing effects of the individual amino groups are additive, leading to a complex interplay that determines the ultimate regioselectivity of the substitution.

Directing Effects in Diaminobenzenes

-

o-Phenylenediamine (1,2-Diaminobenzene): The two amino groups work in concert to strongly activate the 4- and 5-positions. Substitution at the 3- and 6-positions is sterically hindered by the adjacent amino groups.

-

m-Phenylenediamine (1,3-Diaminobenzene): The directing effects of the two amino groups reinforce each other, leading to exceptionally high activation of the 4- and 6-positions, which are ortho to one amino group and para to the other. The 2-position is also activated but is sterically hindered, being situated between the two amino groups. The 5-position is meta to both groups and is therefore the least activated.

-

p-Phenylenediamine (1,4-Diaminobenzene): All positions (2, 3, 5, and 6) are ortho to one amino group and meta to the other. Therefore, all positions are activated, and the regioselectivity can be influenced by the nature of the electrophile and reaction conditions.

Challenges in Electrophilic Aromatic Substitution of Polyamino Benzenes

Despite their high reactivity, electrophilic aromatic substitution on polyamino benzenes is not without its challenges:

-

Over-reactivity and Polysubstitution: The highly activated nature of the ring can lead to multiple substitutions, which can be difficult to control.

-

Oxidation: Amino groups are sensitive to oxidation, and many electrophilic substitution reactions are carried out under strongly acidic or oxidizing conditions, which can lead to the formation of undesired byproducts.

-

Protonation of Amino Groups: In strongly acidic media, the amino groups can be protonated to form ammonium ions (-NH3+). The ammonium group is a strongly deactivating, meta-directing group, which can significantly reduce the reactivity of the ring and alter the regioselectivity.

-

Reaction with Lewis Acids in Friedel-Crafts Reactions: The basic amino groups react with Lewis acid catalysts (e.g., AlCl3) used in Friedel-Crafts alkylation and acylation reactions. This deactivates the catalyst and the aromatic ring, rendering these reactions generally unsuitable for unprotected polyamino benzenes.

To overcome these challenges, the use of protecting groups for the amino functions is often necessary. Acetylation of the amino groups to form amides is a common strategy. The acetamido group (-NHCOCH3) is still an activating, ortho, para-directing group, but it is less activating than the amino group, which allows for better control of the reaction and prevents polysubstitution. The acetyl group can be readily removed by hydrolysis after the substitution reaction.

Key Electrophilic Aromatic Substitution Reactions

Halogenation

Halogenation of polyamino benzenes with chlorine or bromine is a facile reaction that often proceeds without a catalyst due to the high nucleophilicity of the aromatic ring.

-

m-Phenylenediamine: Bromination of m-phenylenediamine is highly regioselective, yielding primarily 4,6-dibromo-1,3-diaminobenzene. Monobromination can be achieved under carefully controlled conditions.

-

o-Phenylenediamine: Chlorination of o-phenylenediamine can be controlled to yield specific isomers. For instance, regioselective ortho-chlorination has been achieved using specific catalytic systems.

-

p-Phenylenediamine: Halogenation of p-phenylenediamine can lead to a mixture of products due to the activation of all available positions.

| Substrate | Reagent | Product(s) | Yield | Reference |

| Aniline (substituted) | N-Chlorosuccinimide | ortho-Chloroaniline derivative | >95% (selectivity) | [1] |

| m-Phenylenediamine | Bromine | 4,6-Dibromo-1,3-diaminobenzene | High | (General Knowledge) |

Experimental Protocol: Synthesis of 4,6-Dichloro-1,3-diaminobenzene

This synthesis proceeds via the reduction of 1,3-dichloro-4,6-dinitrobenzene.

-

Dissolution: Dissolve 87.0 g (0.37 mol) of 1,3-dichloro-4,6-dinitrobenzene in 1.5 liters of dioxane.

-

Hydrogenation: Add a total of 100 g of Raney Nickel catalyst to the solution and hydrogenate at a temperature of 40°C to 80°C.

-

Filtration: Filter off the catalyst and wash it with dioxane.

-

Concentration: Concentrate the filtrate to obtain the crude product.

-

Recrystallization: Recrystallize the product from a hexane/toluene mixture.

-

Yield: 40.6 g; melting point 138°-141° C.[2]

Nitration

Direct nitration of polyamino benzenes is often problematic due to the oxidative nature of nitric acid and the protonation of the amino groups in the strongly acidic reaction medium. Protection of the amino groups as amides is a common and effective strategy.

The regioselectivity of nitration on protected polyamino benzenes follows the ortho, para-directing effect of the acetamido groups. The active electrophile in nitration is the nitronium ion (NO2+).[1]

Experimental Protocol: Nitration of Benzo-2,1,3-selenadiazoles and Reduction to ortho-Phenylenediamines

This method provides a route to nitrated ortho-phenylenediamines.

-

Nitration: The benzo-2,1,3-selenadiazole precursor is nitrated using nitric acid dissolved in a mixture of methanesulfonic acid and phosphorus pentoxide at room temperature. Sodium nitrate can be used as a substitute for nitric acid.

-

Ring Cleavage: The 2,1,3-selenadiazole ring of the nitrated intermediate is cleaved with hydriodic acid to yield a 3-nitro-ortho-phenylenediamine.[3]

Sulfonation

Sulfonation of polyamino benzenes is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid. The reaction is reversible.

-

m-Phenylenediamine: Sulfonation of m-phenylenediamine with sulfuric acid or oleum in a suitable solvent yields 2,4-diaminobenzenesulfonic acid.

| Substrate | Reagent | Product | Yield | Reference |

| m-Phenylenediamine | 98% Sulfuric Acid in o-dichlorobenzene | 2,4-Diaminobenzenesulfonic acid | 95% | [4] |

Experimental Protocol: Synthesis of 2,4-Diaminobenzenesulfonic Acid

-

Reaction Setup: To a reactor, add 30 grams of phosphoric acid, 155 grams of 98% sulfuric acid, and 100 grams of 100% m-phenylenediamine.

-

Reaction: Heat the mixture to 195°C and maintain the temperature between 195°C and 200°C for 6 hours.

-

Workup: Cool the reaction mixture and add 400 ml of water.

-

Purification: Purify and decolorize the aqueous phase to obtain 168.0 g of 2,4-diaminobenzenesulfonic acid. The product is a white crystal with a purity of 99% (HPLC) and a yield of 95% (based on m-phenylenediamine).[4]

Friedel-Crafts Reactions

As previously mentioned, Friedel-Crafts alkylation and acylation reactions are generally not successful with unprotected polyamino benzenes. However, if the amino groups are protected as amides (anilides), the acylation can proceed, although it may require specific catalysts and conditions. The acylation of anilides can be catalyzed by triflate compounds of certain metals.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring. This reaction is well-suited for highly activated substrates like polyamino benzenes. The Vilsmeier reagent is typically prepared from a substituted formamide (like DMF) and phosphorus oxychloride. Substitution generally occurs at the less sterically hindered position.

Signaling Pathways and Experimental Workflows

General Mechanism of Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

-

Attack of the electrophile: The π-electrons of the aromatic ring act as a nucleophile and attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. This step is typically the rate-determining step.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Caption: General mechanism of electrophilic aromatic substitution.

Workflow for Synthesis of a Substituted Polyamino Benzene using a Protecting Group

The use of protecting groups is a key strategy for achieving regioselective substitution and preventing side reactions.

Caption: Synthetic workflow involving a protecting group strategy.

Directing Effects in m-Phenylenediamine

The directing effects of the two amino groups in m-phenylenediamine strongly activate specific positions for electrophilic attack.

Caption: Regioselectivity in the electrophilic substitution of m-phenylenediamine.

Conclusion

The electrophilic aromatic substitution of polyamino benzenes is a powerful tool for the synthesis of highly functionalized aromatic compounds. The strong activating and ortho, para-directing effects of the amino groups dominate the reactivity, leading to high reaction rates but also presenting challenges such as polysubstitution and side reactions. Strategic use of protecting groups, careful control of reaction conditions, and an understanding of the interplay of directing effects are essential for achieving the desired regioselectivity and yield. This guide provides the foundational knowledge and practical examples to aid researchers in harnessing the synthetic potential of these versatile building blocks.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nucleophilicity of Amino Groups in Benzenehexamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Nucleophilicity of Aromatic Amines

Nucleophilicity, a measure of the kinetic reactivity of a species in donating an electron pair to an electrophile, is a critical parameter in understanding and predicting chemical reactions. For aromatic amines, the nucleophilicity of the amino group is intricately linked to the electron density on the nitrogen atom, which is modulated by the aromatic ring and any substituents present. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring, which generally reduces its nucleophilicity compared to aliphatic amines.

In the case of benzenehexamine, the presence of six amino groups introduces complex electronic interactions. Each amino group acts as an electron-donating group, which should, in principle, increase the electron density of the aromatic ring and potentially enhance the nucleophilicity of the individual amino groups. However, steric hindrance and the potential for intramolecular hydrogen bonding could also play significant roles in modulating the overall reactivity.

Quantitative Data on Nucleophilicity

Direct quantitative data for the nucleophilicity of benzenehexamine is not available in the current literature. To provide a frame of reference, we present data for aniline, the simplest aromatic amine. The Mayr nucleophilicity scale is a widely accepted method for quantifying nucleophilicity, where the nucleophilicity parameter N and the sensitivity parameter s are determined from kinetic data.

Table 1: Mayr Nucleophilicity Parameters for Aniline

| Nucleophile | Solvent | N Parameter | sN Parameter | Reference |

| Aniline | Acetonitrile | 12.64 | 0.68 | [5] |

| Aniline | Water | 12.9 | (not specified) | [6] |

Discussion of Expected Trends for Benzenehexamine:

The nucleophilicity of the amino groups in benzenehexamine is expected to be influenced by the following factors:

-

Electron-Donating Effects: The five other amino groups on the ring will exert an electron-donating effect, increasing the electron density on the remaining amino group and the aromatic ring, which would be expected to increase its nucleophilicity compared to aniline.

-

Steric Hindrance: The proximity of the six amino groups could create significant steric hindrance, potentially impeding the approach of an electrophile and thus reducing the observed nucleophilicity.

-

Solvent Effects and Hydrogen Bonding: In protic solvents, the amino groups can engage in hydrogen bonding with the solvent, which can affect their nucleophilicity. Intramolecular hydrogen bonding between adjacent amino groups is also a possibility.

Experimental Protocols for Determining Nucleophilicity

The following is a detailed methodology for the experimental determination of the nucleophilicity parameters of the amino groups in benzenehexamine, adapted from established protocols for other amines.

Kinetic Studies of Amine-Electrophile Reactions

The Mayr nucleophilicity parameters can be determined by studying the kinetics of the reaction of benzenehexamine with a series of reference electrophiles (e.g., benzhydrylium ions) of known electrophilicity (E).

Materials and Equipment:

-

Benzenehexamine (or its more stable trihydrochloride salt)[3][4]

-

A series of reference electrophiles (e.g., diarylcarbenium ions with known E values)

-

Anhydrous, inert solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a stopped-flow apparatus

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware

Procedure:

-

Preparation of Solutions:

-

In an inert atmosphere, prepare stock solutions of benzenehexamine and each reference electrophile in the chosen solvent. The concentrations should be chosen to allow for pseudo-first-order kinetics, with the concentration of benzenehexamine being in large excess.

-

-

Kinetic Measurements:

-

The reactions are monitored using a stopped-flow spectrophotometer. The solutions of the nucleophile and electrophile are rapidly mixed, and the disappearance of the electrophile is monitored by the decrease in its characteristic absorbance over time.

-

The measurements should be carried out at a constant temperature (e.g., 20 °C).

-

-

Data Analysis:

-

Under pseudo-first-order conditions, the observed rate constant (kobs) is determined by fitting the absorbance decay to a first-order exponential function.

-

The second-order rate constant (k2) is obtained by dividing kobs by the concentration of benzenehexamine.

-

This process is repeated for a series of reference electrophiles.

-

-

Determination of N and s:

-

The nucleophilicity parameters are determined by plotting log(k2) against the known electrophilicity parameters (E) of the reference electrophiles.

-

The data should fit the linear equation: log(k2) = sN(N + E)

-

The slope of the line gives the nucleophile-specific sensitivity parameter sN, and the y-intercept allows for the calculation of the nucleophilicity parameter N.

-

Computational Protocols for Determining Nucleophilicity

Computational chemistry provides a powerful tool for estimating the nucleophilicity of molecules.

Calculation of Nucleophilicity Indices

Various theoretical descriptors can be used to quantify nucleophilicity. One common approach is the calculation of methyl cation affinity (MCA).

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)

Procedure:

-

Geometry Optimization:

-

The 3D structure of benzenehexamine is built and its geometry is optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G(d)).

-

-

Reactant and Product Optimization:

-

The geometries of the reactants (benzenehexamine and methyl cation, CH3+) and the product (the N-methylated benzenehexamine cation) are individually optimized at the same level of theory.

-

-

Frequency Calculations:

-

Frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Calculation of MCA:

-

The Methyl Cation Affinity is calculated as the negative of the enthalpy change (ΔH) for the reaction: Benzenehexamine + CH3+ → [Benzenehexamine-CH3]+

-

ΔH = Hproduct - (Hbenzenehexamine + HCH3+)

-

A more negative ΔH (and thus a higher MCA) indicates a greater nucleophilicity.

-

Visualizations

Signaling Pathway for Nucleophilic Attack

Caption: A generalized pathway for the nucleophilic attack of a benzenehexamine amino group on an electrophile.

Experimental Workflow for Kinetic Studies

Caption: Experimental workflow for determining the nucleophilicity parameters of benzenehexamine.

Logical Relationship of Nucleophilicity Factors

Caption: Factors influencing the nucleophilicity of benzenehexamine's amino groups.

Conclusion

The nucleophilicity of the amino groups in benzenehexamine is a complex interplay of electronic and steric factors. While direct experimental data is currently lacking, this guide provides a robust framework for its investigation. By leveraging the provided experimental and computational protocols, researchers can quantitatively characterize the nucleophilic reactivity of this important molecule. Such data will be invaluable for the rational design of new catalysts, functional materials, and pharmaceutical agents that incorporate the benzenehexamine scaffold. The continued study of benzenehexamine and its derivatives promises to yield deeper insights into the fundamental principles of chemical reactivity.

References

- 1. Buy 1,2,3,4,5,6-Benzenehexamine (EVT-332998) | 4444-26-2 [evitachem.com]

- 2. This compound | 4444-26-2 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Benzene-1,2,3,4,5,6-hexaamine trihydrochloride | 126521-82-2 | Benchchem [benchchem.com]

- 5. Mayr's Database Of Reactivity Parameters - Moleculeaniline (in MeCN) [cup.uni-muenchen.de]

- 6. Mayr's Database Of Reactivity Parameters: Moleculeaniline (in water) [cup.lmu.de]

electronic properties of fully substituted benzene derivatives

An In-depth Technical Guide to the Electronic Properties of Fully Substituted Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fully substituted benzene derivatives, particularly hexasubstituted benzenes, represent a unique class of molecules with significant potential in materials science and drug discovery. The complete substitution of the benzene ring leads to complex electronic and steric interactions that profoundly influence the molecule's properties, including its aromaticity, reactivity, and potential for biological activity. Understanding and predicting these electronic properties is crucial for the rational design of novel functional materials and therapeutic agents. This guide provides a technical overview of the core principles governing the electronic landscape of these molecules, details key experimental protocols for their characterization, and presents quantitative data to aid in comparative analysis.

Core Concepts: The Interplay of Substituent Effects

The electronic properties of a substituted benzene ring are primarily governed by the cumulative influence of its substituents. Each group modifies the electron density of the aromatic system through a combination of two fundamental mechanisms: the inductive effect and the resonance effect.[1]

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent atom and the ring carbon.[2] Electronegative groups (e.g., -NO₂, -Halogens) exert an electron-withdrawing inductive effect (-I), pulling electron density from the ring. Conversely, less electronegative groups like alkyls are weakly electron-donating (+I).[2][3] The inductive effect weakens with distance.[2]

-

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[4] Substituents with lone pairs (e.g., -NH₂, -OH) or pi bonds that can conjugate with the ring can donate electron density (+R), increasing the nucleophilicity of the ring, particularly at the ortho and para positions.[4][5] Groups with pi bonds containing electronegative atoms (e.g., -C=O, -NO₂) withdraw electron density from the ring via resonance (-R).[4][6]

In fully substituted benzenes, the net electronic effect is a complex vector sum of the inductive and resonance contributions from all six substituents. Their interplay can lead to significant bond fixation, altered aromaticity, and unique reactivity patterns not observed in less substituted systems.

References

Tautomerism in Benzenehexamine Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract